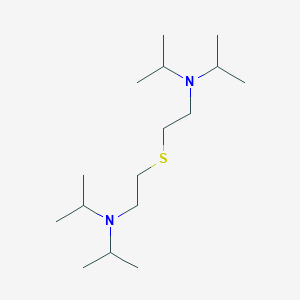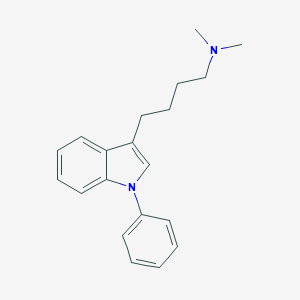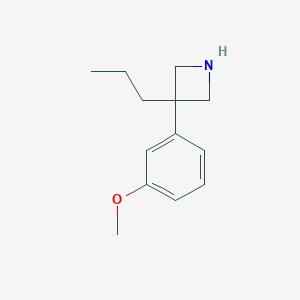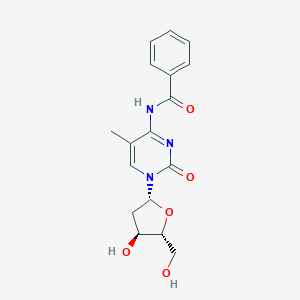
2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.455 g/mol . It is known for its unique structure, which includes a diphenylacetic acid moiety and a pyrrolidinyl ethyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester typically involves the esterification of diphenylacetic acid with 2-(1-ethyl-2-pyrrolidinyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release diphenylacetic acid and 2-(1-ethyl-2-pyrrolidinyl)ethanol, which may exert biological effects through various pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,2-diphenylacetate: Similar in structure but with an ethyl ester group instead of the pyrrolidinyl ethyl ester.
Diphenylacetic acid methyl ester: Contains a methyl ester group instead of the pyrrolidinyl ethyl ester.
Diphenylacetic acid benzyl ester: Features a benzyl ester group instead of the pyrrolidinyl ethyl ester.
Uniqueness
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester is unique due to its combination of the diphenylacetic acid moiety and the pyrrolidinyl ethyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
102476-22-2 |
|---|---|
Molekularformel |
C22H27NO2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H27NO2/c1-2-23-16-9-14-20(23)15-17-25-22(24)21(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,20-21H,2,9,14-17H2,1H3 |
InChI-Schlüssel |
IXKPRDSSKVNTLV-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine](/img/structure/B13005.png)









